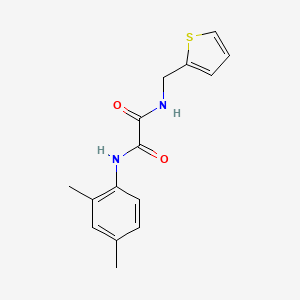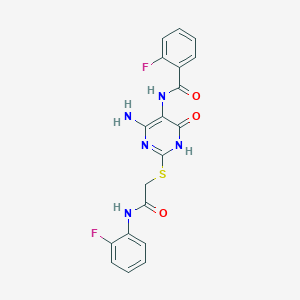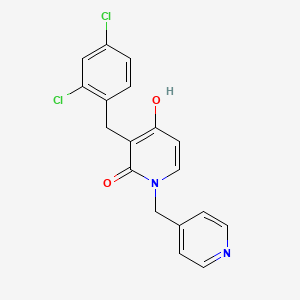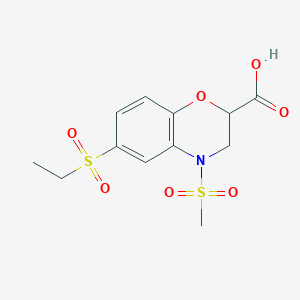![molecular formula C17H15Cl2NO4 B2933152 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 1421456-81-6](/img/structure/B2933152.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, anti-convulsant, antioxidant, and anti-tumoral activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d][1,3]dioxole derivatives are often synthesized using the Schiff method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Wirkmechanismus
Target of Action
The compound, also known as N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-3,4-DICHLOROBENZAMIDE, has been found to have significant effects on various targets. It has been reported to promote the root growth of Oryza sativa (Nihonbare) . In addition, it has shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
The compound interacts with its targets in a complex manner. For instance, in cancer cells, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests . This suggests that the compound interferes with the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that the compound’s anticancer activity involves the modulation of cell cycle-related pathways
Result of Action
The compound has shown significant effects in various biological systems. For instance, it has been found to promote the root growth of Oryza sativa (Nihonbare) at a dose of 0.1 μM . In cancer cells, it has been found to induce apoptosis and cause cell cycle arrest .
Vorteile Und Einschränkungen Für Laborexperimente
BDDAB has several advantages for lab experiments, including its high purity and yield. BDDAB is also stable under various conditions, which makes it suitable for various experiments. However, BDDAB has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for BDDAB research. One potential direction is to study the efficacy of BDDAB in combination with other chemotherapeutic agents for cancer treatment. Another direction is to investigate the potential of BDDAB as a neuroprotective agent in animal models of neurodegenerative diseases. Furthermore, it would be interesting to explore the potential of BDDAB as an anti-inflammatory agent in animal models of inflammatory diseases.
Conclusion:
In conclusion, BDDAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDAB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. BDDAB has potential applications in cancer treatment, neuroprotection, and anti-inflammatory activities. However, further research is needed to fully understand the potential of BDDAB in these fields.
Synthesemethoden
BDDAB has been synthesized using various methods, including the reaction of 3,4-dichlorobenzoyl chloride with 3-(benzo[d][1,3]dioxol-5-yl)propane-1,2-diol in the presence of triethylamine. Another method involves the reaction of 3,4-dichlorobenzoyl chloride with 3-(benzo[d][1,3]dioxol-5-yl)propan-1-ol in the presence of triethylamine. Both methods have been reported to yield BDDAB with high purity and yield.
Wissenschaftliche Forschungsanwendungen
BDDAB has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activities. BDDAB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. BDDAB has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, BDDAB has been shown to have anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLQZUVNQTGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)

![(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2933078.png)


![5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2933082.png)

![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)
![7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2933087.png)

